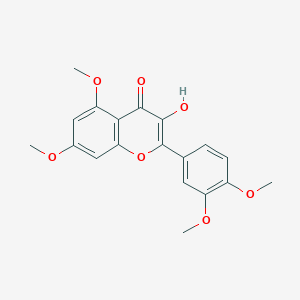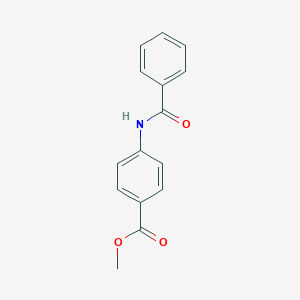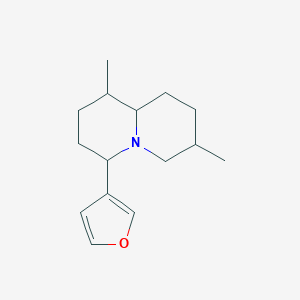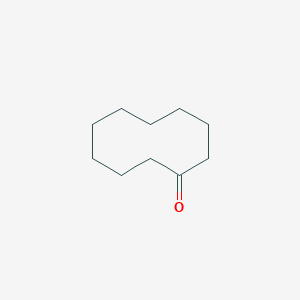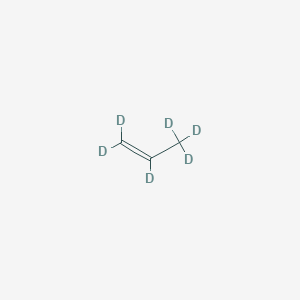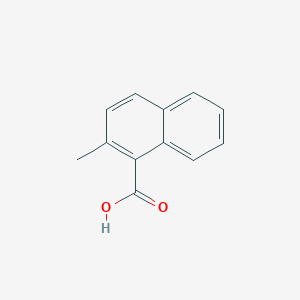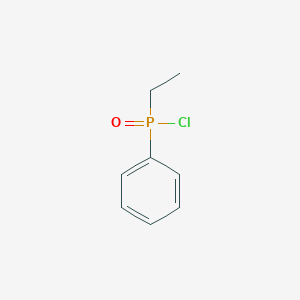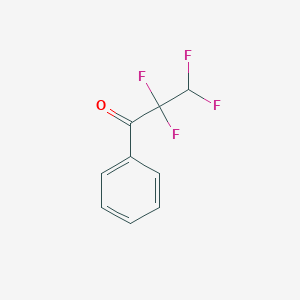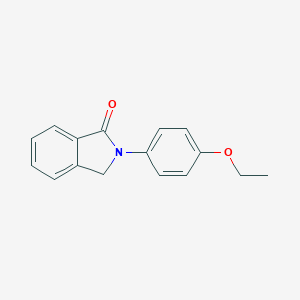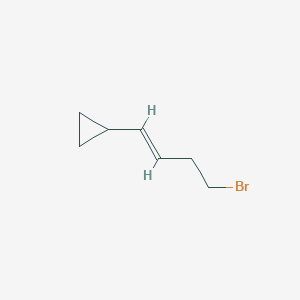
(4-Bromobut-1-enyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromobut-1-enyl)cyclopropane, also known as BBCE, is a cyclopropane derivative that has recently gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of (4-Bromobut-1-enyl)cyclopropane is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes. (4-Bromobut-1-enyl)cyclopropane has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of fatty acid synthase, an enzyme involved in the synthesis of fatty acids.
生化学的および生理学的効果
(4-Bromobut-1-enyl)cyclopropane has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (4-Bromobut-1-enyl)cyclopropane has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (4-Bromobut-1-enyl)cyclopropane has been found to decrease the levels of triglycerides and cholesterol in the blood, which could have potential implications for the treatment of cardiovascular disease.
実験室実験の利点と制限
One advantage of (4-Bromobut-1-enyl)cyclopropane is that it is relatively easy to synthesize in the lab, and it has been shown to have low toxicity. However, one limitation of (4-Bromobut-1-enyl)cyclopropane is that it is not very soluble in water, which could make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on (4-Bromobut-1-enyl)cyclopropane. One area of interest is the development of (4-Bromobut-1-enyl)cyclopropane-based anti-cancer drugs, which could potentially be more effective and less toxic than current treatments. Another potential direction is the development of (4-Bromobut-1-enyl)cyclopropane-based antibiotics, which could be used to treat antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of (4-Bromobut-1-enyl)cyclopropane and its potential applications in various fields of scientific research.
合成法
(4-Bromobut-1-enyl)cyclopropane can be synthesized through a two-step process. The first step involves the reaction of 4-bromobutan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with cyclopropane in the presence of a palladium catalyst to form (4-Bromobut-1-enyl)cyclopropane.
科学的研究の応用
(4-Bromobut-1-enyl)cyclopropane has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. (4-Bromobut-1-enyl)cyclopropane has also been studied for its potential as a new class of antibiotics, as it has been shown to have antibacterial activity against a variety of gram-positive bacteria.
特性
CAS番号 |
1489-73-2 |
|---|---|
製品名 |
(4-Bromobut-1-enyl)cyclopropane |
分子式 |
C7H11Br |
分子量 |
175.07 g/mol |
IUPAC名 |
[(E)-4-bromobut-1-enyl]cyclopropane |
InChI |
InChI=1S/C7H11Br/c8-6-2-1-3-7-4-5-7/h1,3,7H,2,4-6H2/b3-1+ |
InChIキー |
KFBVGNXBGNALRF-HNQUOIGGSA-N |
異性体SMILES |
C1CC1/C=C/CCBr |
SMILES |
C1CC1C=CCCBr |
正規SMILES |
C1CC1C=CCCBr |
その他のCAS番号 |
1489-73-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




